molecular formula C13H12FNO3 B137124 1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 477933-12-3

1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B137124
CAS No.: 477933-12-3
M. Wt: 249.24 g/mol
InChI Key: GHLUJHVVLMJROO-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (CAS Registry Number: 477933-12-3 ) is an advanced chemical intermediate with a molecular formula of C13H12FNO3 and a molecular weight of 249.24 g/mol . This compound belongs to the class of 1H-benzo[d][1,3]oxazine-2,4-diones, a framework known for its unique structural features and significant potential in medicinal chemistry and organic synthesis . Researchers value this heterocyclic scaffold for its versatility in interacting with various biological targets. Compounds within this class have been investigated for a range of pharmacological activities, including serving as potent inhibitors for targets like hepatitis C virus (HCV), butyrylcholinesterase (BChE), and histone acetyltransferases (HATs) . Additionally, published studies mention this structural class exhibiting antiallergic, antitumor, antipsychotic, and antimycobacterial properties . The incorporation of a fluorine atom and a cyclopropylethyl side chain in this specific molecule is designed to fine-tune its electronic properties, metabolic stability, and binding affinity, making it a valuable building block for drug discovery programs. Its primary research application is as a key precursor in the synthesis of more complex bioactive molecules. For instance, it serves as a critical intermediate in the synthesis of a complex quinolinone derivative investigated for its activity . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(2-cyclopropylethyl)-6-fluoro-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c14-9-3-4-11-10(7-9)12(16)18-13(17)15(11)6-5-8-1-2-8/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLUJHVVLMJROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCN2C3=C(C=C(C=C3)F)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468094
Record name AG-F-62565
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477933-12-3
Record name AG-F-62565
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The Mitsunobu reaction operates through a redox mechanism, where DEAD oxidizes triphenylphosphine to triphenylphosphine oxide, generating a protonated intermediate that activates the hydroxyl group of 2-cyclopropylethanol. This activation enables the nucleophilic displacement of the anhydride’s leaving group, forming the ether bond critical to the oxazine-dione scaffold.

Stepwise Procedure

  • Reagent Preparation :
    Under inert nitrogen atmosphere, 5-fluoroisatoic anhydride (2.2 g, 12.3 mmol), triphenylphosphine (3.5 g, 13.4 mmol), and 2-cyclopropylethanol (1.5 equiv) are dissolved in anhydrous tetrahydrofuran (THF).

  • DEAD Addition :
    Diethyl azodicarboxylate (40% in toluene, 6.14 mL, 13.4 mmol) is added dropwise at 20°C, initiating an exothermic reaction. The mixture is stirred overnight (16–18 hours) to ensure complete conversion.

  • Workup :
    THF is evaporated under reduced pressure, and the crude product is purified via silica gel chromatography using a gradient of ethyl acetate and petroleum ether (1:3 to 1:1 v/v). This yields the title compound as a white crystalline solid (2.54 g, 84%).

Table 1: Synthesis Parameters

ParameterValue
Starting Material5-Fluoroisatoic anhydride
Nucleophile2-Cyclopropylethanol
ReagentsPPh₃, DEAD (40% in toluene)
SolventTHF
Temperature20°C (room temperature)
Reaction Time16–18 hours
Yield84%

Optimization of Reaction Conditions

Stoichiometry and Equivalents

A slight excess of 2-cyclopropylethanol (1.5 equiv) ensures complete consumption of the anhydride, minimizing dimerization byproducts. Substoichiometric DEAD or PPh₃ leads to incomplete activation, as evidenced by residual starting material in thin-layer chromatography (TLC).

Temperature and Atmosphere

Conducting the reaction under nitrogen prevents oxidation of DEAD and PPh₃, which are sensitive to moisture and oxygen. Elevated temperatures (>30°C) accelerate side reactions, while lower temperatures (<15°C) prolong the reaction time unnecessarily.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography effectively removes triphenylphosphine oxide and unreacted starting materials. The eluent polarity (ethyl acetate/petroleum ether) is optimized to balance resolution and run time, achieving >95% purity by NMR.

1H NMR (DMSO-d₆, 400 MHz) :

  • δ 0.34–0.41 (m, 3H, cyclopropane CH₂)

  • δ 0.65–0.89 (m, 2H, cyclopropane CH)

  • δ 1.54 (q, J = 7.28 Hz, 2H, CH₂CH₂cyclopropyl)

  • δ 4.08 (t, J = 7.28 Hz, 2H, OCH₂)

  • δ 7.17 (td, J = 8.54 Hz, 2.14 Hz, 1H, aromatic H)

  • δ 7.47 (dd, J = 11.3 Hz, 2.14 Hz, 1H, aromatic H)

  • δ 8.07 (dd, J = 8.54 Hz, 6.22 Hz, 1H, aromatic H)

Mass Spectrometry (ESI, EI−) :

  • Observed m/z: 222 [M−H]⁻ (corresponds to the free acid derivative).

Table 2: Characterization Data

TechniqueKey Signals
1H NMR δ 0.34–0.41 (cyclopropyl), δ 7.17–8.07 (arom)
MS m/z 222 [M−H]⁻

Alternative Synthetic Routes

While the Mitsunobu method is predominant, hypothetical alternatives could include:

  • Nucleophilic Aromatic Substitution : Using a fluoride-leaving group on the benzoxazine core, though this risks regioselectivity issues.

  • Reductive Amination : If amino intermediates were accessible, but this is unsupported by current data.

Scalability and Industrial Relevance

The reported 84% yield and mild conditions (room temperature, overnight reaction) suggest scalability. Triphenylphosphine oxide byproduct removal remains a challenge in large-scale synthesis, necessitating alternative phosphine ligands (e.g., polymer-supported PPh₃) or recycling protocols .

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The fluorine atom and other substituents can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Research indicates that 1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione exhibits significant biological activities:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes, which makes it a candidate for therapeutic applications in conditions where such enzymes play a critical role.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it relevant for treating inflammatory diseases.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Oxazine Ring : This step is crucial for establishing the bicyclic structure.
  • Introduction of Functional Groups : The cyclopropylethyl group and fluorine atom are incorporated during the synthesis to enhance biological activity.

Careful control of reaction conditions is necessary to achieve high yields and purity.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific enzyme linked to cancer progression. The compound's ability to bind to the active site of the enzyme was confirmed through kinetic assays and molecular docking studies.

Case Study 2: Anti-inflammatory Effects

In vitro studies revealed that this compound reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). These findings suggest potential applications in treating chronic inflammatory conditions.

Future Research Directions

Continued exploration of this compound is warranted to fully elucidate its mechanism of action and therapeutic potential. Future studies may focus on:

  • In Vivo Efficacy : Assessing the compound's effectiveness in animal models of disease.
  • Mechanistic Studies : Investigating how the compound interacts with specific biological targets at the molecular level.
  • Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity against target enzymes.

Mechanism of Action

The mechanism of action of 1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky groups (e.g., benzyl, cyclopropylethyl) reduce crystallinity compared to smaller substituents (e.g., methyl) .

Substituent Variations at Position 6

Halogenation at position 6 modulates electronic properties and reactivity:

Compound Name Position 6 Substituent Key Reactivity/Properties Reference ID
6-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione Fluorine High electrophilicity; precursor for 1M7 (RNA probing reagent)
6-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione Chlorine Used in cyclocondensation reactions to form diazocines
6-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione Bromine Facilitates nucleophilic substitution

Key Observations :

  • Fluorine’s Role : The 6-fluoro group enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., amines, urea) .
  • Chlorine vs. Bromine : Bromine’s larger atomic radius may slow reaction kinetics compared to chlorine in SNAr reactions .

Q & A

Q. Experimental Design :

  • Perform kinetic studies using substituted benzylamines as nucleophiles in DMF at 60°C.
  • Monitor progress via HPLC to compare rates for cyclopropylethyl vs. ethyl derivatives.

Advanced: What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Validate against experimental UV-Vis spectra .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess conformational stability .
  • Correlation with Experiment : Overlay computed IR/NMR spectra with experimental data to refine force fields (e.g., Gaussian vs. ORCA software) .

Case Study : For 6-iodoisatoic anhydride analogs, DFT accurately predicted regioselectivity in cyclization reactions .

Advanced: How should researchers address discrepancies in melting points or spectral data between synthesized batches?

Methodological Answer:

  • Purity Analysis : Use DSC (Differential Scanning Calorimetry) to detect polymorphs or impurities affecting melting points. For example, batch-dependent mp variations (e.g., 182–183°C vs. 201–204°C) may indicate solvent inclusion .
  • Recrystallization Optimization : Screen solvents (e.g., CHCl₃ vs. EtOAc) to isolate pure polymorphs.
  • Spectroscopic Cross-Check : Compare ¹H NMR integrals for aromatic protons to detect residual starting material or byproducts .

Example : In 1-cinnamoyl-6-iodo derivatives, mp discrepancies (201–204°C) were resolved via repeated CHCl₃ recrystallization .

Basic: What strategies improve the solubility of this compound for in vitro assays?

Methodological Answer:

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amine) on the cyclopropane or aromatic ring without disrupting the oxazine-dione core .
  • Co-Solvent Systems : Use DMSO:water (1:4) or PEG-400 for biological testing. Pre-saturate solutions to avoid precipitation .

Note : The benzylated phenolic group in analogs (e.g., 8-methyl derivatives) enhances solubility in organic solvents .

Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

  • Hydrolysis Studies : React the compound in 0.1M HCl (pH 1) and 0.1M NaOH (pH 13) at 37°C. Monitor degradation via LC-MS.
    • Acidic Conditions : Oxazine ring opening via protonation of the dione oxygen, forming carboxylic acid intermediates .
    • Basic Conditions : Nucleophilic attack on the carbonyl groups, leading to ring expansion or fragmentation .

Key Reference : For 6-fluoro analogs, base-mediated degradation was 3x faster than acid-mediated .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione

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